(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine
Brand Name: Vulcanchem
CAS No.: 260550-89-8
VCID: VC3796278
InChI: InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3/t14-/m1/s1
SMILES: CCCC(CC1=CC2=CC=CC=C2O1)NCCC
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine

CAS No.: 260550-89-8

Cat. No.: VC3796278

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine - 260550-89-8

Specification

CAS No. 260550-89-8
Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
IUPAC Name (2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine
Standard InChI InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3/t14-/m1/s1
Standard InChI Key LJHIBIVAYHQPBT-CQSZACIVSA-N
Isomeric SMILES CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC
SMILES CCCC(CC1=CC2=CC=CC=C2O1)NCCC
Canonical SMILES CCCC(CC1=CC2=CC=CC=C2O1)NCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (molecular formula: C₁₆H₂₃NO, molecular weight: 245.36 g/mol) features a benzofuran core fused to a pentan-2-amine scaffold . The (R)-configuration at the chiral center (C2 of the pentan-2-amine chain) is critical for its biological activity, as enantiomeric forms demonstrate divergent pharmacological profiles . The benzofuran ring system (C₈H₆O) contributes aromaticity and planar rigidity, while the propylamine side chain (C₃H₇NH₂) enhances solubility and receptor interaction .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₃NO
Molecular Weight245.36 g/mol
XLogP3-AA4.4
Hydrogen Bond Donors1
Rotatable Bond Count7
Exact Mass245.177964357 Da

Structural Descriptors and Notation

The compound’s IUPAC name, (2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine, reflects its stereochemical orientation . The SMILES notation CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC explicitly denotes the (R)-configuration via the @H chiral center descriptor . The InChIKey LJHIBIVAYHQPBT-CQSZACIVSA-N further differentiates it from stereoisomers .

Synthesis and Structural Optimization

Synthetic Pathways

The hydrochloride salt (CAS: 265130-22-1) is synthesized via cyclization reactions to form the benzofuran core, followed by stereoselective amination. Key steps include:

  • Benzofuran Core Formation: Cyclization of 2-hydroxybenzaldehyde derivatives with α,β-unsaturated ketones under acidic conditions.

  • Chiral Amine Introduction: Asymmetric reductive amination using chiral catalysts to achieve >98% enantiomeric excess for the (R)-isomer .

  • Salt Formation: Reaction with hydrochloric acid to improve crystallinity and stability.

Structure-Activity Relationship (SAR) Studies

Modifications to the amine side chain significantly influence pharmacological activity:

  • Propyl Group: The N-propyl substituent optimizes lipid solubility and blood-brain barrier permeability .

  • Stereochemical Dependence: (R)-enantiomers exhibit 10-fold greater neuroprotective activity compared to (S)-forms in SH-SY5Y cell models .

  • Propargyl Analogues: Replacement of the propyl group with propargyl enhances mitochondrial membrane stabilization by 40% .

Pharmacological Properties and Mechanisms

Monoaminergic Neurotransmission Enhancement

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine acts as a monoaminergic activity enhancer (MAE), increasing impulse-evoked release of dopamine, serotonin, and norepinephrine without affecting baseline levels . This selective enhancement improves motor symptoms in Parkinson’s disease models while minimizing side effects like dyskinesia .

Mitochondrial Stabilization

The compound inhibits mitochondrial permeability transition (MPT) by binding to voltage-dependent anion channels (VDACs), preventing cytochrome c release and caspase-3 activation . In SH-SY5Y cells exposed to N-methyl(R)salsolinol, it reduces apoptosis by 68% at 10 nM concentrations .

Bcl-2 Induction

Upregulation of anti-apoptotic Bcl-2 protein (2.5-fold increase at 24 hours) mediates neuroprotection in dopaminergic neurons . This effect is stereospecific, with (R)-enantiomers showing 90% greater efficacy than (S)-forms .

Applications in Medicinal Chemistry

Parkinson’s Disease Therapeutics

In MPTP-induced Parkinsonian mice, oral administration (0.1 mg/kg/day) restores striatal dopamine levels to 85% of baseline within 14 days . Comparative studies show superior efficacy to selegiline in reducing α-synuclein aggregation .

Neurotrophic Factor Modulation

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine increases glial cell line-derived neurotrophic factor (GDNF) production by 3-fold in astrocyte cultures, promoting neuronal survival .

Future Research Directions

Clinical Translation Challenges

  • Bioavailability Optimization: Current oral bioavailability is 22% in primates due to first-pass metabolism; prodrug strategies are under investigation .

  • Target Selectivity: CRISPR screening identifies trace amine-associated receptor 1 (TAAR1) as a potential off-target site requiring modulation .

Novel Analog Development

  • Fluorinated Derivatives: 4-Fluoro substitution on the benzofuran ring improves metabolic stability (t₁/₂ increase from 2.1 to 5.3 hours in human hepatocytes) .

  • Dual MAE/MAO-B Inhibitors: Hybrid molecules with rasagiline moieties show synergistic effects in preclinical models .

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